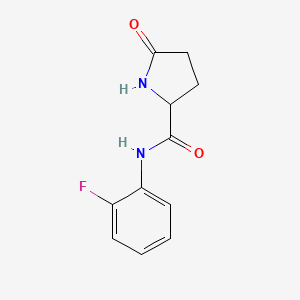

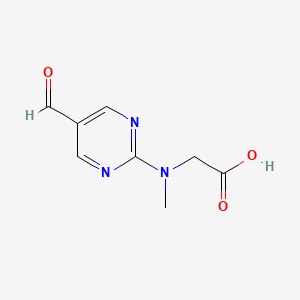

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

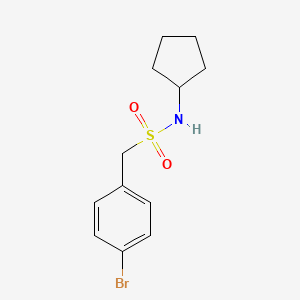

The compound "N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide" is a derivative of pyrrolidinecarboxamide with a fluorine atom on the phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions including nucleophilic substitution, ester hydrolysis, and amidation reactions. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through a high-yield method starting from commercially available precursors . Similarly, the synthesis of other fluorophenyl-pyrrolidinecarboxamide derivatives involves ring closure reactions and other synthetic strategies . These methods could potentially be adapted for the synthesis of "N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide".

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as NMR, FT-IR, MS, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations are often used to optimize the molecular structure and compare it with experimental data, ensuring consistency between the computed and observed structures . The presence of hydrogen bonds and other intermolecular interactions in the solid state is a common feature, which can influence the packing and stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of fluorophenyl-pyrrolidinecarboxamide derivatives can be influenced by the presence of the fluorine atom and the amide group. These functionalities may participate in various chemical reactions, such as hydrogen bond formation and molecular docking with biological targets . The specific reactivity of "N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide" would need to be studied in detail to understand its unique chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl-pyrrolidinecarboxamide derivatives are closely related to their molecular structure. Crystallographic studies reveal different aggregation processes and polymorphism, which can affect the melting point and solubility . DFT studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's physicochemical properties and reactivity . These analyses are crucial for predicting the behavior of "N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide" in various environments.

Aplicaciones Científicas De Investigación

Stereochemistry in Pharmacological Profiles

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide belongs to a class of compounds known for their central nervous system (CNS) activity, related to memory facilitation and cognitive function improvement. Research on structurally related compounds, like phenylpiracetam, highlights the importance of stereochemistry in enhancing pharmacological profiles. The design, synthesis, and biological activity exploration of these compounds underscore a direct relationship between stereocenter configurations and biological properties, advocating for the selection of the most effective stereoisomers to optimize therapeutic efficacy (Veinberg et al., 2015).

Advances in Fluorine Chemistry for Cancer Treatment

The advancements in fluorine chemistry have significantly contributed to the development of fluorinated pyrimidines for cancer treatment. The synthesis methods, including incorporation of isotopes for studying metabolism and biodistribution, are pivotal. New insights into how fluorinated pyrimidines perturb nucleic acid structure have emerged from computational and experimental studies, indicating a broadened application scope of these compounds in personalized medicine (Gmeiner, 2020).

Environmental Biodegradability of Polyfluoroalkyl Chemicals

The environmental impact and biodegradability of polyfluoroalkyl chemicals, which can be related to the broader family of compounds including N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide, have been a subject of study. These chemicals, potential precursors to perfluoralkyl carboxylic acids, undergo microbial and abiotic degradation, highlighting the need for understanding their fate in the environment to assess ecological risks accurately (Liu & Mejia Avendaño, 2013).

Pyrrolidine Ring in Drug Discovery

The pyrrolidine ring, a core component of N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide, is extensively utilized in drug discovery due to its versatile biological activity. The saturated scaffold allows efficient exploration of pharmacophore space, contributing significantly to stereochemistry and enhancing three-dimensional coverage of the molecule. This adaptability makes pyrrolidine derivatives promising candidates for developing new CNS-acting drugs (Petri et al., 2021).

Fluorinated Alternatives in Environmental Impact

Research into fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids involves evaluating the environmental releases, persistence, and human and biota exposure. These studies are critical for assessing the safety and environmental impact of fluorinated compounds, offering insights into their fate and transport in the ecosystem. The assessment helps in understanding whether such alternatives, including those structurally related to N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide, are safe for humans and the environment (Wang et al., 2013).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Proper handling and disposal procedures would also be noted.

Direcciones Futuras

This would involve a discussion of potential future research directions. Are there unanswered questions about the compound? Could it have unexplored uses or applications?

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. In such cases, computational chemistry techniques can sometimes be used to predict the compound’s properties.

I hope this general approach is helpful. If you have a specific question about a different compound, feel free to ask!

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-3-1-2-4-8(7)14-11(16)9-5-6-10(15)13-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUIRMDCDQEFBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)

![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)

![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)

![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)